4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
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Overview
Description
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C8H13ClF3N3. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds with a diazirine group are often used as photoactivated cross-linkers . When appended to a ligand or pharmacophore, these compounds can induce covalent modification of a biological target upon exposure to UV light .
Mode of Action
The mode of action of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride involves the diazirine group, which is a photoactivatable moiety . Upon exposure to UV light, the diazirine group undergoes a reaction that generates a highly reactive carbene species . This carbene can then form a covalent bond with a nearby molecule, such as a protein or nucleic acid, effectively “cross-linking” the two molecules together .
Biochemical Pathways
The compound’s ability to form covalent bonds upon uv light exposure suggests it could potentially influence a wide range of biochemical pathways, depending on the nature of the target molecule and the context of the experiment .
Result of Action
The molecular and cellular effects of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride’s action would depend on the specific target molecule and the context of the experiment . As a photoactivated cross-linker, the compound could potentially alter the function of the target molecule, disrupt its interactions with other molecules, or affect its localization within the cell .
Action Environment
The action, efficacy, and stability of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride are likely influenced by various environmental factors. For instance, the compound’s photoactivatable nature means that its action is dependent on the presence and intensity of UV light . Other potential influencing factors include the temperature, pH, and the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is achieved through the reaction of a suitable precursor with trifluoromethyl diazomethane. This intermediate is then reacted with piperidine under controlled conditions to form the final product. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the diazirine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates safely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Photoreactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The piperidine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Photoreactions: UV light is used to activate the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Photoreactions: Reactive carbene intermediates that can further react with nearby molecules.
Substitution Reactions: Substituted piperidine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a photoreactive cross-linker in the study of molecular interactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is unique due to its combination of a trifluoromethyl group and a diazirine ring, which provides enhanced stability and reactivity. This makes it particularly useful in photoreactive applications and as a cross-linking agent in various research fields .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-1-3-12-4-2-6;/h6,12H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXWZYJROYXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2(N=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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